molecular formula C5H8N2O2 B12568318 Acetamide, 2-isocyano-N-methoxy-N-methyl- CAS No. 163625-26-1

Acetamide, 2-isocyano-N-methoxy-N-methyl-

Katalognummer: B12568318
CAS-Nummer: 163625-26-1
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: GRTDDRQLWZCWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-isocyano-N-methoxy-N-methyl- is a chemical compound with a unique structure that includes an isocyano group, a methoxy group, and a methyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, 2-isocyano-N-methoxy-N-methyl- typically involves the reaction of N-methoxy-N-methylacetamide with a suitable isocyanide reagent. One common method is the reaction of N-methoxy-N-methylacetamide with an isocyanide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for acetamide, 2-isocyano-N-methoxy-N-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-isocyano-N-methoxy-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with acetamide, 2-isocyano-N-methoxy-N-methyl- include bases like triethylamine, nucleophiles such as amines, and electrophiles like aldehydes. Reaction conditions typically involve organic solvents and may require heating or cooling depending on the specific reaction .

Major Products

The major products formed from reactions involving acetamide, 2-isocyano-N-methoxy-N-methyl- depend on the type of reaction. For example, nucleophilic substitution reactions can yield substituted acetamides, while cycloaddition reactions can produce various heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-isocyano-N-methoxy-N-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetamide, 2-isocyano-N-methoxy-N-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group is particularly reactive and can form bonds with a variety of other chemical groups, facilitating the formation of new compounds. The methoxy and methyl groups can influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, 2-isocyano-N-methoxy-N-methyl- is unique due to the presence of all three functional groups (isocyano, methoxy, and methyl) on the acetamide backbone.

Eigenschaften

CAS-Nummer

163625-26-1

Molekularformel

C5H8N2O2

Molekulargewicht

128.13 g/mol

IUPAC-Name

2-isocyano-N-methoxy-N-methylacetamide

InChI

InChI=1S/C5H8N2O2/c1-6-4-5(8)7(2)9-3/h4H2,2-3H3

InChI-Schlüssel

GRTDDRQLWZCWOY-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C[N+]#[C-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.